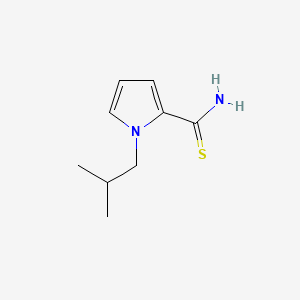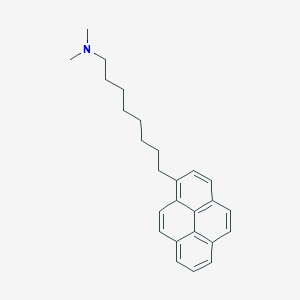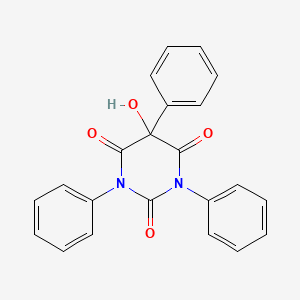![molecular formula C7H12N2O3 B14343399 2-[(Aziridine-1-carbonyl)amino]ethyl acetate CAS No. 93355-56-7](/img/structure/B14343399.png)
2-[(Aziridine-1-carbonyl)amino]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Aziridine-1-carbonyl)amino]ethyl acetate is an organic compound that features both an aziridine ring and an ester functional group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the aziridine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate typically involves the reaction of aziridine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of ethyl chloroformate, followed by the elimination of hydrochloric acid.
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity. The use of catalysts and solvents can also play a significant role in optimizing the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Aziridine-1-carbonyl)amino]ethyl acetate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, Brønsted acids
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Substituted Aziridines: Formed via nucleophilic ring-opening reactions
Carboxylic Acids and Alcohols: Formed via hydrolysis of the ester group
Applications De Recherche Scientifique
2-[(Aziridine-1-carbonyl)amino]ethyl acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(Aziridine-1-carbonyl)amino]ethyl acetate primarily involves the ring-opening reactions of the aziridine moiety. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted products. These reactions can be catalyzed by acids or bases, which facilitate the formation of reactive intermediates such as aziridinium ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also contain an aziridine ring and are known for their reactivity and potential biological activities.
Azetidine derivatives: Similar to aziridines but with a four-membered ring, these compounds are used in the synthesis of polyamines and other materials.
Uniqueness
2-[(Aziridine-1-carbonyl)amino]ethyl acetate is unique due to the presence of both an aziridine ring and an ester functional group. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
93355-56-7 |
|---|---|
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-(aziridine-1-carbonylamino)ethyl acetate |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-5-2-8-7(11)9-3-4-9/h2-5H2,1H3,(H,8,11) |
Clé InChI |
KXHMSORRUFRSFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCNC(=O)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


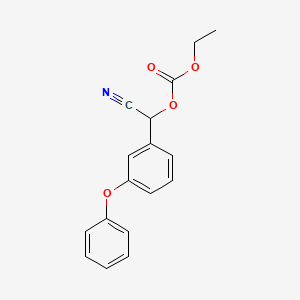
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
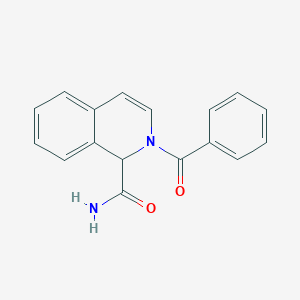
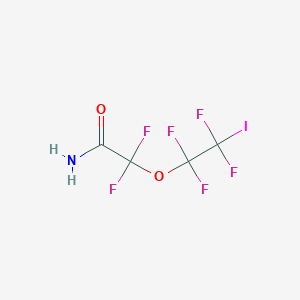
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
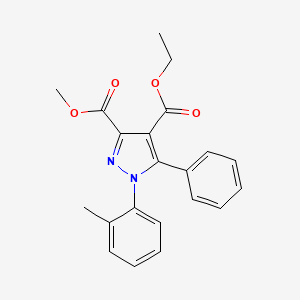
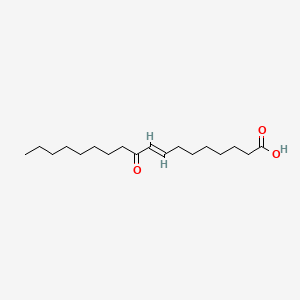
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
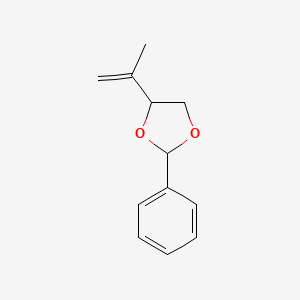
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
